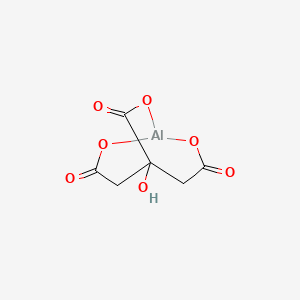
aluminum citrate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum citrate, AldrichCPR, is a chemical compound with the empirical formula
C6H5AlO7
and a molecular weight of 216.08 g/mol . It is a white, crystalline salt known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its ability to form complexes and its role as a crosslinker in polymer chemistry .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum citrate can be synthesized by reacting aluminum chloride hexahydrate with citric acid. The reaction typically involves dissolving aluminum chloride hexahydrate in water and then adding citric acid under controlled conditions to form the aluminum citrate complex .
Industrial Production Methods: In industrial settings, aluminum citrate is produced by mixing aluminum salts (such as aluminum chloride) with citric acid in aqueous solutions. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline aluminum citrate .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum citrate undergoes various chemical reactions, including:
Complexation: Forms complexes with other metal ions.
Hydrolysis: Can hydrolyze in aqueous solutions, especially under acidic or basic conditions.
Precipitation: Forms precipitates with certain anions.
Common Reagents and Conditions:
Complexation: Often involves reagents like ammonium hydroxide or other metal salts.
Hydrolysis: Typically occurs in the presence of water and can be influenced by pH adjustments.
Precipitation: Commonly involves reagents like sodium hydroxide or other bases.
Major Products:
Complexation: Produces various metal-citrate complexes.
Hydrolysis: Results in the formation of aluminum hydroxide and citric acid.
Precipitation: Yields aluminum hydroxide precipitates.
Wissenschaftliche Forschungsanwendungen
Aluminum citrate has a wide range of applications in scientific research:
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role in drug delivery systems and its potential therapeutic effects.
Industry: Utilized in the production of antiperspirants and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which aluminum citrate exerts its effects involves its ability to form complexes with various molecules. In biological systems, aluminum ions can replace calcium ions in calcium citrate, leading to various physiological effects. This replacement can influence cellular processes and has been studied for its potential impact on conditions like chronic renal failure and Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Aluminum Acetate: Used in similar applications but differs in its chemical structure and properties.
Aluminum Hydroxide: Commonly used as an antacid and in vaccine formulations.
Aluminum Chloride: Used in industrial processes and as a catalyst in organic synthesis.
Uniqueness: Aluminum citrate is unique due to its ability to form stable complexes and its specific applications in polymer chemistry and medicine. Its role as a crosslinker and its potential therapeutic effects distinguish it from other aluminum compounds .
Eigenschaften
Molekularformel |
C6H5AlO7 |
|---|---|
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
5-hydroxy-2,8,9-trioxa-1-aluminabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
ZUGAOYSWHHGDJY-UHFFFAOYSA-K |
Kanonische SMILES |
C1C(=O)O[Al]2OC(=O)CC1(C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)


![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)
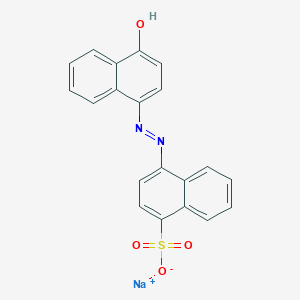

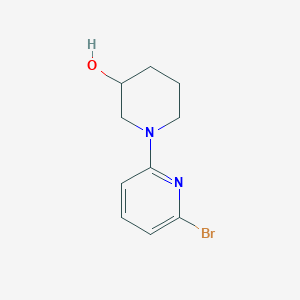
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
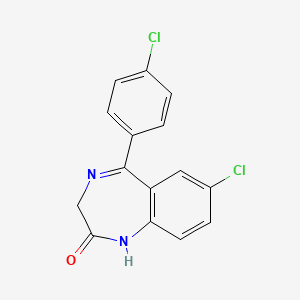
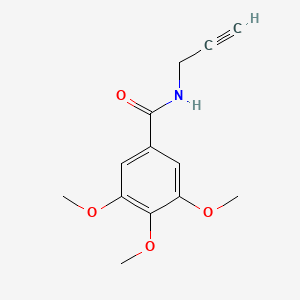
![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
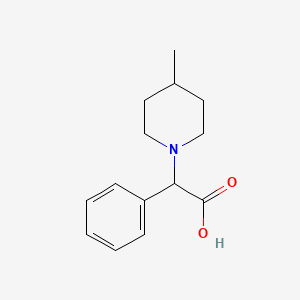
![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)
